Cholecystokinin octapeptide is primarily found in the gastrointestinal tract of mammals, where it is secreted by I cells in the intestinal mucosa in response to the presence of fats and proteins. It plays a crucial role in stimulating gallbladder contraction and pancreatic enzyme secretion, thus facilitating digestion. Additionally, this peptide has been identified in various tissues, including the brain, where it influences appetite and anxiety .
Cholecystokinin octapeptide is classified as a neuropeptide. It belongs to a broader category of gastrointestinal hormones that also includes gastrin and secretin. Its classification is based on its structure, function, and the specific receptors it activates—namely, cholecystokinin A and B receptors.
The synthesis of cholecystokinin octapeptide can be achieved through various methods:
During enzymatic synthesis, specific proteases are utilized to facilitate peptide bond formation between amino acids. The choice of protease can significantly affect the yield and purity of the final product. For chemical synthesis, protecting groups are used selectively to prevent unwanted reactions during the coupling process.
The molecular structure of cholecystokinin octapeptide consists of a sequence of eight amino acids. The desulfated form indicates that it lacks a sulfate group typically found in its sulfated counterpart. The general structure can be represented as follows:
Cholecystokinin octapeptide undergoes several biochemical reactions:
Understanding these reactions is crucial for developing stable analogs that resist degradation while maintaining biological activity.
Cholecystokinin octapeptide exerts its effects primarily through binding to its receptors located in the pancreas and brain:
Studies show that maximal stimulation occurs at specific concentrations, highlighting a biphasic dose-response relationship where both low and high doses produce distinct effects on secretion rates .
Cholecystokinin octapeptide has several applications in scientific research:
Cholecystokinin octapeptide (1-6) (desulfated) continues to be an important subject of study due to its multifaceted roles in physiology and potential therapeutic applications.
Cholecystokinin (CCK) was first identified in 1928 by Ivy and Oldberg as a gallbladder-contracting factor in intestinal extracts [1]. This discovery established CCK as a gastrointestinal hormone regulating digestive functions. For decades, CCK was erroneously considered distinct from pancreozymin (a pancreatic enzyme secretagogue), until Jorpes and Mutt’s landmark 1968 study revealed that both activities resided in a single 33-amino acid peptide (CCK-33) [1] [3]. The structural elucidation of porcine CCK-33 represented a breakthrough in gastrointestinal endocrinology, facilitated by large-scale purification from porcine intestines—requiring approximately 20,000 hog small intestines to yield 10 mg of pure peptide [3] [5].
The subsequent identification of smaller CCK fragments, including CCK octapeptide (CCK-8; residues 26–33), revolutionized peptide research by demonstrating that biological activity resides in the C-terminal heptapeptide sequence (-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, where Tyr denotes sulfated tyrosine) [1] [10]. Desulfated variants emerged as critical tools for investigating structure-activity relationships. The discovery that tyrosine sulfation governs receptor specificity (particularly for CCK1 receptors) highlighted the functional importance of post-translational modifications [4] [5]. CCK Octapeptide (1-6) (desulfated)—a truncation of the full CCK-8 sequence lacking both the C-terminal dipeptide and tyrosine sulfate—represents a deliberate simplification to probe active-site requirements. Its synthesis enabled researchers to dissect contributions of individual residues to receptor binding and signaling cascades [8] [10].
Year | Milestone | Significance |
---|---|---|
1928 | Discovery of CCK by Ivy & Oldberg | Identified as gallbladder-contracting factor in jejunal extracts |
1943 | Isolation of "pancreozymin" by Harper & Raper | Characterized as stimulator of pancreatic enzyme secretion |
1968 | Structural determination of CCK-33 by Jorpes & Mutt | Unified CCK and pancreozymin as a single peptide |
1970s | Identification of CCK-8 | Established C-terminal fragment as minimally active sequence |
1980s | Synthesis of desulfated/deletion analogs (e.g., CCK(1-6) desulfated) | Enabled mapping of functional domains and receptor interactions |
Desulfation fundamentally alters CCK’s bioactivity by disrupting key intermolecular interactions. In sulfated CCK-8 (CCK-8S), the O-sulfate group on Tyr²⁷ (position 7 from C-terminus) forms ionic bonds with Arg¹⁹⁷ of the CCK1 receptor, enabling high-affinity binding (Kd ~0.1–1 nM) [1] [4]. Desulfation reduces CCK1 receptor affinity by >1000-fold, rendering peptides like CCK Octapeptide (1-6) (desulfated) (Asp²⁶-Tyr²⁷-Met²⁸-Gly²⁹-Trp³⁰-Met³¹) biologically inert at this receptor [4] [10]. In contrast, desulfated peptides retain partial affinity for CCK2 receptors, which tolerate both sulfated and non-sulfated ligands [1] [5].
The truncation to residues 1–6 further impairs functionality:
Despite its low receptor affinity, CCK Octapeptide (1-6) (desulfated) serves as:
Table 2: Structural and Receptor-Binding Properties of CCK Fragments
Peptide | Sequence | CCK1 Receptor Affinity | CCK2 Receptor Affinity |
---|---|---|---|
CCK-8S | DY*MGWMDF-NH₂ | High (IC₅₀ = 0.3 nM) | Moderate (IC₅₀ = 6 nM) |
CCK-8 (desulfated) | DYMGWMDF-NH₂ | Low (IC₅₀ > 1000 nM) | Moderate (IC₅₀ = 14 nM) |
CCK(1-6) desulfated | DYMGWM | Negligible (IC₅₀ > 10,000 nM) | Low (IC₅₀ = 320 nM) |
Table 3: Molecular Characteristics of Cholecystokinin Octapeptide (1-6) (desulfated)
Property | Value |
---|---|
CAS Number | [198483-36-2] |
Molecular Formula | C₃₆H₄₇N₇O₁₀S₂ |
Molecular Weight | 801.94 g/mol |
Full Sequence | H-Asp-Tyr-Met-Gly-Trp-Met-OH |
Synonyms | CCK-8 (1-6) (desulfated) |
The study of desulfated/deleted CCK analogs underscores a broader principle in peptide biology: post-translational modifications and proteolytic processing generate diversity in signaling outcomes. While CCK Octapeptide (1-6) (desulfated) lacks classical hormonal actions, its inertness illuminates the non-negotiable roles of tyrosine sulfation and C-terminal amidation in CCK physiology [1] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5